

A Technical Guide to the Potential Research Applications of 2-(3-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(3-Methylphenoxy)ethanol**

Cat. No.: **B076546**

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This in-depth technical guide explores the untapped research potential of **2-(3-Methylphenoxy)ethanol**. While direct studies on this specific molecule are limited, its structural relationship to well-characterized compounds, such as m-cresol and 2-phenoxyethanol, provides a strong foundation for hypothesizing its utility in various scientific domains. This document serves as a roadmap for researchers, scientists, and drug development professionals, offering insights into its physicochemical properties, potential biological activities, and detailed methodologies for its investigation.

Foundational Overview: Physicochemical Characterization and Synthesis

2-(3-Methylphenoxy)ethanol, also known as ethylene glycol mono-m-tolyl ether, is a colorless to pale yellow liquid.^{[1][2]} Its core structure consists of a m-cresol moiety linked to an ethanol group via an ether bond. This structural arrangement bestows upon it a moderate polarity and lipophilicity, suggesting a favorable profile for interaction with biological systems.

Table 1: Physicochemical Properties of **2-(3-Methylphenoxy)ethanol**

Property	Value	Reference
CAS Number	13605-19-1	[2] [3]
Molecular Formula	C ₉ H ₁₂ O ₂	[2] [3]
Molecular Weight	152.19 g/mol	[2] [3]
Appearance	Clear, colorless to pale yellow liquid	[4]
Boiling Point	104-105 °C at 3 mmHg	[2]
Refractive Index	1.5300-1.5340 @ 20°C	[4]
LogP (predicted)	2.0	[5]

A common synthetic route to phenoxyethanol derivatives involves the Williamson ether synthesis, where a substituted phenoxide reacts with a haloalkanol.[\[6\]](#) For **2-(3-Methylphenoxy)ethanol**, this would typically involve the reaction of m-cresol with 2-chloroethanol in the presence of a base.

Detailed Synthesis Protocol: Williamson Ether Synthesis

This protocol outlines a general procedure for the synthesis of **2-(3-Methylphenoxy)ethanol**.

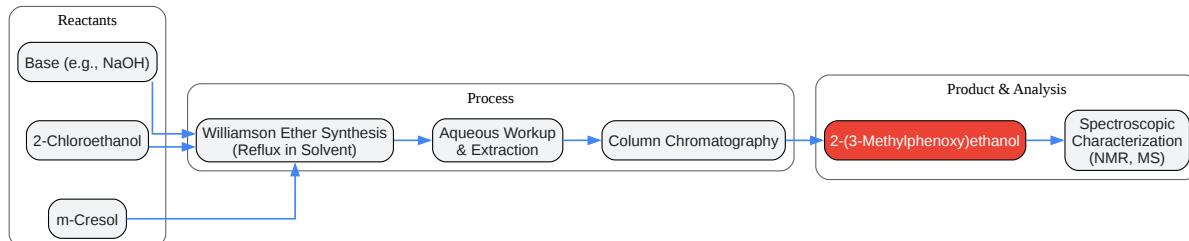
Materials:

- m-Cresol
- 2-Chloroethanol
- Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
- Anhydrous solvent (e.g., ethanol, DMF)
- Reflux apparatus
- Separatory funnel
- Rotary evaporator

- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-cresol in the chosen anhydrous solvent.
- Add an equimolar amount of the base (e.g., NaOH) to the solution to form the sodium m-cresolate salt.
- To this solution, add a slight excess of 2-chloroethanol.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
- Resuspend the residue in water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer sequentially with a dilute NaOH solution to remove unreacted m-cresol, followed by water, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure **2-(3-Methylphenoxy)ethanol**.
- Characterize the final product using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.^[7]



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Caption: Workflow for the synthesis of **2-(3-Methylphenoxy)ethanol**.

Potential Research Application: Antimicrobial Drug Discovery

The structural similarity of **2-(3-Methylphenoxy)ethanol** to 2-phenoxyethanol, a widely used preservative with broad-spectrum antimicrobial activity, strongly suggests its potential as an antimicrobial agent.^[8] The presence of the methyl group on the phenyl ring may influence its lipophilicity and, consequently, its ability to disrupt microbial cell membranes—a key mechanism of action for this class of compounds.^{[9][10]}

Investigating Antimicrobial Efficacy: A Step-by-Step Protocol

This protocol details a standard method for evaluating the *in vitro* antimicrobial activity of **2-(3-Methylphenoxy)ethanol**.

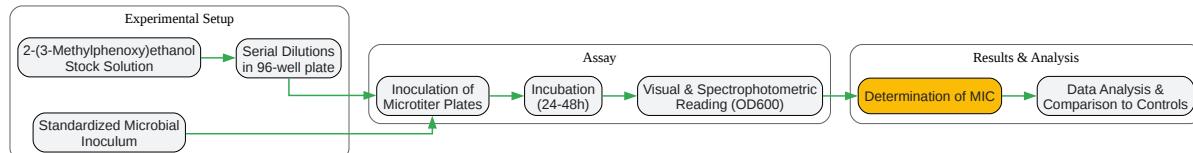
Materials:

- Pure **2-(3-Methylphenoxy)ethanol**

- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Fungal strains (e.g., *Candida albicans*, *Aspergillus niger*)
- Appropriate growth media (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)
- 96-well microtiter plates
- Positive control antibiotics (e.g., ampicillin, fluconazole)
- Negative control (vehicle, e.g., DMSO)
- Spectrophotometer (plate reader)

Procedure: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

- Prepare a stock solution of **2-(3-Methylphenoxy)ethanol** in a suitable solvent (e.g., DMSO).
- In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in the appropriate growth medium to achieve a range of test concentrations.
- Prepare a standardized inoculum of the test microorganism (adjusted to a specific turbidity, e.g., 0.5 McFarland standard).
- Inoculate each well of the microtiter plate with the microbial suspension. Include wells for positive control (microorganism with antibiotic), negative control (microorganism with vehicle), and a sterility control (medium only).
- Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 24-48 hours).
- After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible growth. This can be confirmed by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in absorbance compared to the negative control.

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Caption: Workflow for antimicrobial screening of **2-(3-Methylphenoxy)ethanol**.

Potential Research Application: Neuropharmacology and CNS Research

The parent compound, 2-phenoxyethanol, has been reported to act as a central nervous system depressant and to reversibly inhibit N-methyl-D-aspartate receptor (NMDAR)-mediated ion currents.^{[6][11]} This raises the intriguing possibility that **2-(3-Methylphenoxy)ethanol** could possess similar or modulated neuroactive properties. The addition of the methyl group could alter its ability to cross the blood-brain barrier and its affinity for specific neural targets.

Exploring Neuroprotective Effects: An In Vitro Model

This protocol describes an in vitro assay to investigate the potential neuroprotective effects of **2-(3-Methylphenoxy)ethanol** against excitotoxicity, a common mechanism of neuronal cell death.

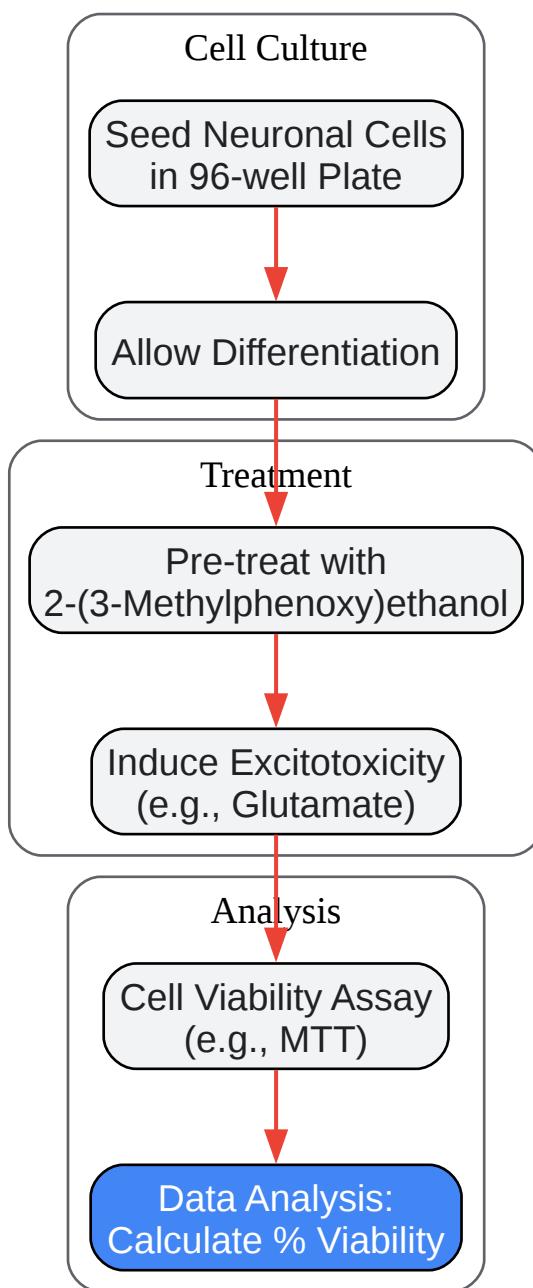
Materials:

- Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neuronal cultures
- Cell culture medium and supplements
- 96-well cell culture plates

- **2-(3-Methylphenoxy)ethanol**
- Excitotoxic agent (e.g., glutamate, NMDA)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay reagent
- Plate reader

Procedure: Neuroprotection Assay against Excitotoxicity

- Seed the neuronal cells in a 96-well plate and allow them to adhere and differentiate for an appropriate period.
- Prepare various concentrations of **2-(3-Methylphenoxy)ethanol** in the cell culture medium.
- Pre-treat the cells with different concentrations of **2-(3-Methylphenoxy)ethanol** for a specified duration (e.g., 1-2 hours).
- Following pre-treatment, expose the cells to a pre-determined toxic concentration of the excitotoxic agent (e.g., glutamate) for a set time (e.g., 24 hours). Include control wells with untreated cells, cells treated only with the excitotoxic agent, and cells treated only with **2-(3-Methylphenoxy)ethanol**.
- After the incubation period, assess cell viability using the MTT assay. This involves adding the MTT reagent to each well, incubating for a few hours to allow for formazan crystal formation, and then solubilizing the crystals with a suitable solvent (e.g., DMSO).
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
- Calculate cell viability as a percentage of the untreated control. A significant increase in cell viability in the groups pre-treated with **2-(3-Methylphenoxy)ethanol** compared to the group treated with the excitotoxic agent alone would indicate a neuroprotective effect.



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Caption: Workflow for assessing the neuroprotective potential of **2-(3-Methylphenoxy)ethanol**.

Future Directions and Conclusion

The research avenues for **2-(3-Methylphenoxy)ethanol** are ripe for exploration. Beyond its potential as an antimicrobial and neuroprotective agent, its structure lends itself to further chemical modification. The hydroxyl group can be derivatized to create esters or other

functional groups, and the aromatic ring can undergo further substitution, opening up possibilities for creating a library of novel compounds for high-throughput screening.

Structure-activity relationship (SAR) studies, guided by the extensive literature on phenoxyacetic acid analogues, could be particularly fruitful.[\[12\]](#) By systematically modifying the structure of **2-(3-Methylphenoxy)ethanol** and evaluating the biological activity of the resulting compounds, researchers can gain valuable insights into the chemical features that govern their efficacy and selectivity.

In conclusion, while **2-(3-Methylphenoxy)ethanol** is currently an understudied molecule, its chemical pedigree suggests a high potential for a range of research applications. This guide provides a foundational framework and detailed experimental protocols to empower researchers to unlock the full scientific potential of this promising compound.

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- To cite this document: BenchChem. [A Technical Guide to the Potential Research Applications of 2-(3-Methylphenoxy)ethanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076546#potential-research-applications-of-2-3-methylphenoxy-ethanol>]

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